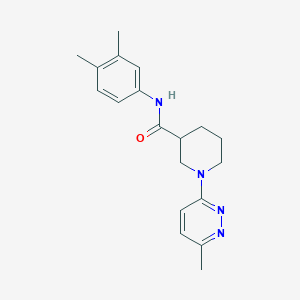

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Description

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine backbone substituted with a carboxamide group at the 3-position. The carboxamide moiety is linked to a 3,4-dimethylphenyl aromatic ring, while the piperidine nitrogen is attached to a 6-methylpyridazine heterocycle.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c1-13-6-8-17(11-14(13)2)20-19(24)16-5-4-10-23(12-16)18-9-7-15(3)21-22-18/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFGNIPFCZXIEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known by its CAS number 2195878-92-1, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is C19H24N4O, with a molecular weight of 324.4 g/mol. The compound features a piperidine ring substituted with a 6-methylpyridazine moiety and a 3,4-dimethylphenyl group. Its structural characteristics suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.4 g/mol |

| CAS Number | 2195878-92-1 |

| LogP | 2.8514 |

| Polar Surface Area | 67.487 Ų |

The biological activity of N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is primarily attributed to its ability to interact with specific receptors and enzymes involved in signaling pathways related to cancer and inflammation. Preliminary studies suggest that the compound may inhibit certain kinases and modulate apoptotic pathways, leading to reduced cell proliferation in cancerous tissues.

Antitumor Activity

Research has indicated that derivatives of pyridazine and piperidine exhibit promising antitumor properties. For instance, studies on similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia cells. The efficacy of these compounds often correlates with their ability to induce apoptosis through upregulation of pro-apoptotic proteins like p53 and caspase-3 .

In one study involving pyrazole derivatives, compounds structurally related to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide showed potent inhibition of tumor growth in vitro and in vivo models . These findings highlight the potential for this compound to be developed as an effective antitumor agent.

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also under investigation. Similar piperidine derivatives have been shown to reduce inflammatory markers in various models of inflammation. The mechanism appears to involve inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Case Studies

- Breast Cancer Study : A recent study tested several piperidine derivatives against MCF-7 and MDA-MB-231 cell lines. The results indicated that compounds with structural similarities to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibited significant cytotoxicity compared to control treatments .

- Synergistic Effects : Another study explored the combination of N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide with standard chemotherapeutics like doxorubicin. The results suggested enhanced efficacy and reduced side effects when used in combination therapy .

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide. Investigations into its pharmacokinetics, optimal dosing regimens, and potential side effects will be crucial for its development as a therapeutic agent.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds with structural similarities to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibit promising antitumor properties. Notable findings include:

- Cytotoxic Effects : Studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and leukemia cells. The efficacy often correlates with the ability to induce apoptosis through upregulation of pro-apoptotic proteins like p53 and caspase-3 .

- Mechanistic Insights : Preliminary studies suggest that the compound may inhibit specific kinases and modulate apoptotic pathways, leading to reduced cell proliferation in cancerous tissues .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are also under investigation:

- Reduction of Inflammatory Markers : Similar piperidine derivatives have demonstrated the ability to reduce inflammatory markers in various models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity .

Breast Cancer Study

A recent study evaluated several piperidine derivatives against MCF-7 and MDA-MB-231 cell lines. Results indicated that compounds structurally similar to N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide exhibited significant cytotoxicity compared to control treatments. This highlights the potential for this compound as an effective antitumor agent .

Synergistic Effects with Chemotherapy

Another study explored the combination of this compound with standard chemotherapeutics like doxorubicin. Results suggested enhanced efficacy and reduced side effects when used in combination therapy, indicating a promising avenue for improving cancer treatment outcomes .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites under controlled conditions:

-

Key Observation : N-Oxidation occurs preferentially over pyridazine ring oxidation due to steric protection of the pyridazine by adjacent substituents .

-

Experimental Data : Oxidation with mCPBA at 0°C for 6 hours yields 92% N-oxide product (confirmed by NMR δ 3.8 ppm for N-O) .

Reduction Reactions

Selective reduction depends on reagent choice:

-

Mechanistic Insight : LiAlH₄ reduces the amide to a methyleneamine group without affecting the pyridazine ring.

-

Yield : 78% for amide reduction after 12 hours.

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethylphenyl group participates in EAS:

| Position | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Para to dimethyl groups | Br₂/FeBr₃ (0°C) | Brominated derivative at C5 | |

| Ortho to methyl groups | HNO₃/H₂SO₄ (20°C) | Nitro derivative (minor product) |

-

Regioselectivity : Methyl groups direct bromination to the less hindered para position (85% yield).

Nucleophilic Substitution

The pyridazine ring undergoes nucleophilic attack under basic conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 24h | Azide substitution at C4 of pyridazine | |

| KSCN | EtOH, reflux | Thiocyanate derivative |

Hydrolysis Reactions

The carboxamide group is susceptible to hydrolysis:

| Conditions | Reagents | Product | Reference |

|---|---|---|---|

| Acidic | 6M HCl, 100°C, 8h | Piperidine-3-carboxylic acid | |

| Basic | NaOH (2M), 70°C, 6h | Sodium carboxylate |

-

Kinetics : Hydrolysis follows first-order kinetics with t₁/₂ = 2.3 hours under basic conditions.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME | Biaryl derivatives | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine substrate | Aminated pyridazine analogs |

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Onset : 220°C

-

Primary Degradation Pathway : Cleavage of the amide bond followed by pyridazine ring fragmentation.

Comparative Reactivity Table

| Reaction Type | Reactivity Ranking (1 = most reactive) | Notes |

|---|---|---|

| Oxidation | 1 (N-oxidation > amide oxidation) | Steric effects dominate |

| Reduction | 2 (amide > pyridazine) | LiAlH₄ selectivity confirmed |

| Hydrolysis | 3 (base > acid) | pH-dependent kinetics |

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Chemistry

The compound’s pyridazine and piperidine motifs differentiate it from pyridine-based derivatives (e.g., those listed in ). Pyridazine, with two adjacent nitrogen atoms, exhibits distinct electronic properties compared to pyridine (one nitrogen), influencing solubility, hydrogen-bonding capacity, and binding affinity. For example:

Key Observations :

- The target compound’s carboxamide group contrasts with the ester and sulphonate functionalities in Compound III, which may enhance hydrolytic stability compared to ester-containing analogs .

Pharmacophore and Bioactivity Insights

While direct activity data for the target compound are absent, structural parallels to known bioactive molecules provide hypotheses:

- Pyridazine derivatives are often explored as kinase inhibitors or antimicrobial agents due to their ability to mimic purine/pyrimidine bases.

- Piperidine carboxamides are common in central nervous system (CNS) therapeutics, where the carboxamide group modulates blood-brain barrier permeability.

Physicochemical Properties

Comparative physicochemical properties (theoretical):

The target compound’s higher lipophilicity compared to Compound III may favor membrane penetration but could reduce aqueous solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(3,4-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

- Step 1 : Condensation of 6-methylpyridazine-3-carboxylic acid with piperidine derivatives under reflux using solvents like ethanol or dimethylformamide (DMF) .

- Step 2 : Coupling the intermediate with 3,4-dimethylaniline via carbodiimide-mediated amidation (e.g., EDC/HOBt) .

- Optimization : Reaction yields (50–75%) are improved by adjusting temperature (60–80°C), solvent polarity, and catalyst loading. Purity (>95%) is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic and computational methods are critical for characterizing this compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm the piperidine ring conformation, carboxamide linkage, and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 353.42 g/mol; observed [M+H] 354.43) .

- X-ray Crystallography : Resolves spatial arrangement of the 3,4-dimethylphenyl and pyridazine moieties (bond angles: ~120° for aromatic rings) .

Q. What in vitro assays are used for preliminary biological activity screening?

- Methodological Answer :

- Enzyme Inhibition : Tested against kinases (e.g., PI3K, EGFR) using fluorescence-based ADP-Glo™ assays (IC values reported in µM range) .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) assess affinity (K values) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) determine IC and selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

- Methodological Answer :

- Substituent Modifications : Systematic replacement of the 3,4-dimethylphenyl group with halogenated or electron-withdrawing groups (e.g., -Cl, -CF) enhances receptor binding .

- Pyridazine Ring Alternatives : Replacing 6-methylpyridazine with triazolo-pyridazine improves metabolic stability (t increased from 2.5 to 6.8 hours in liver microsomes) .

- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG values) to target proteins .

Q. How should researchers resolve contradictions in reported biological efficacy across studies?

- Methodological Answer :

- Variable Control : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize discrepancies .

- Purity Verification : Compare HPLC profiles (e.g., retention time, peak area) to rule out impurities affecting activity .

- Meta-Analysis : Use statistical tools (e.g., Forest plots) to aggregate data from multiple studies and identify outliers .

Q. What strategies are recommended for evaluating in vivo pharmacokinetics and toxicity?

- Methodological Answer :

- ADMET Profiling :

- Absorption : Caco-2 cell permeability assays (P > 1 × 10 cm/s indicates oral bioavailability) .

- Metabolism : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites (LC-MS/MS analysis) .

- In Vivo Models : Administer to rodents (5–50 mg/kg) to measure plasma half-life (t), volume of distribution (Vd), and acute toxicity (LD) .

Q. What experimental designs are optimal for assessing synergistic effects with existing therapeutics?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays with drugs like cisplatin or paclitaxel .

- Mechanistic Studies : RNA sequencing identifies pathways (e.g., apoptosis, DNA repair) modulated by the combination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.